molecular formula C19H16F2N2O3 B2398202 N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 888443-09-2

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2398202
CAS No.: 888443-09-2
M. Wt: 358.345
InChI Key: DMBZFZJWXJBAPL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a difluorophenyl group and an isobutyramido group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions using difluorobenzene derivatives.

    Attachment of Isobutyramido Group: The isobutyramido group can be attached through amide bond formation using isobutyric acid derivatives and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide
  • N-(3,4-difluorophenyl)-3-phenylbenzofuran-2-carboxamide

Uniqueness

N-(3,4-difluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its difluorophenyl and isobutyramido groups may enhance its stability, reactivity, and bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-10(2)18(24)23-16-12-5-3-4-6-15(12)26-17(16)19(25)22-11-7-8-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBZFZJWXJBAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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